4-Fluorobenzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKZQHXUVRZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Design for 4 Fluorobenzoxazole
Established Synthetic Routes to 4-Fluorobenzoxazole and Related Analogues
Traditional methods for constructing the benzoxazole (B165842) core often involve the reaction of 2-aminophenols with various carbonyl-containing compounds or their derivatives. These routes provide a foundational understanding for synthesizing fluorinated analogues.
Classical methods for benzoxazole synthesis typically involve the condensation of a 2-aminophenol (B121084) with a carboxylic acid, ester, acid chloride, aldehyde, or orthoester, followed by cyclodehydration. For the synthesis of this compound, this would necessitate the use of a fluorinated 2-aminophenol, such as 3-fluoro-2-aminophenol, as a key starting material. For instance, the reaction of a 2-aminophenol with a carboxylic acid derivative, often under acidic or dehydrating conditions, leads to the formation of the benzoxazole ring system rsc.orgmedcraveonline.comjocpr.comorganic-chemistry.orgnih.govresearchgate.net. Aldehydes can also be employed, typically requiring an oxidative cyclization step to form the aromatic benzoxazole ring medcraveonline.comorganic-chemistry.orgnih.gov. These methods, while established, can sometimes involve harsh reaction conditions, toxic reagents, or multiple steps, prompting the development of more efficient alternatives.
Palladium-catalyzed aminocarbonylation offers a powerful and versatile approach for the synthesis of 2-substituted benzoxazoles. This methodology typically involves the reaction of aryl or vinyl halides with 2-aminophenols in the presence of carbon monoxide and a palladium catalyst acs.orgnih.gov. The process often proceeds as a sequential one-pot reaction, where an initial aminocarbonylation step is followed by an acid-mediated ring closure, yielding the desired benzoxazole heterocycle acs.orgnih.gov. This strategy is advantageous due to its broad substrate scope, allowing for the use of various aryl and vinyl bromides, and its ability to achieve moderate to excellent yields acs.orgnih.gov. Furthermore, this protocol is amenable to isotopic labeling, making it valuable for mechanistic studies or the synthesis of labeled drug candidates acs.org.
Table 1: Palladium-Catalyzed Aminocarbonylation for Benzoxazole Synthesis
| Starting Materials | Catalyst System | Conditions | Yield Range | Reference |
| Aryl/Vinyl Bromides, 2-Aminophenols | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N), CO | One-pot, acid-mediated ring closure | Moderate to Excellent | acs.orgnih.gov |
| Aryl Iodides, 2-Aminophenols | Pd(OAc)2, PPh3, Et3N, CO (1 bar) | 100 °C, 24 h | Moderate to Excellent | nih.gov |
Copper catalysis plays a significant role in modern synthetic organic chemistry, including the introduction of fluorine atoms into organic molecules. While direct copper-mediated fluorination to form this compound from a non-fluorinated benzoxazole precursor is less commonly detailed, copper catalysis is instrumental in the fluorination of various precursors that can subsequently be elaborated into fluorinated heterocycles. For instance, copper-mediated radiofluorination of (hetero)aryl boronates, including benzoxazoles, has been successfully demonstrated using 18F-fluoride acs.orgacs.orgnih.gov. This approach typically involves the reaction of a boronate ester (e.g., BEpin or Bpin) with a copper catalyst and a fluoride (B91410) source acs.orgacs.orgnih.gov. Additionally, copper-catalyzed C-H fluorination of benzamides has been reported, showcasing copper's utility in directly functionalizing aromatic rings with fluorine beilstein-journals.org. These methods highlight the potential of copper catalysis to introduce fluorine atoms onto suitable precursors, which can then be utilized in benzoxazole ring formation strategies.
Table 2: Copper-Mediated Fluorination Approaches
| Substrate Type | Fluorination Method | Catalyst/Reagents | Product Type (Example) | Reference |
| (Hetero)aryl Boronates | Cu-mediated 18F-Fluorination | Copper catalyst, 18F-Fluoride source, Boronate ester (BEpin/Bpin) | 18F-Fluorinated Benzoxazoles | acs.orgacs.orgnih.gov |
| Benzamides | Cu-catalyzed C–H Fluorination | CuI, NMO, Pyridine, AgF (as F source) | Fluorinated Benzamides | beilstein-journals.org |
| 2-Iodobromobenzene, Aldoximes | Cu-catalyzed cyclization | Cu catalyst, DMEDA (ligand) | 2-Aryl Benzoxazoles | medcraveonline.com |
Novel and Sustainable Synthetic Approaches for this compound
The drive towards more sustainable chemical processes has led to the exploration of novel synthetic strategies that align with the principles of green chemistry.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances innovareacademics.inum-palembang.ac.idkahedu.edu.inacs.org. Key principles include waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the development of catalytic processes over stoichiometric ones innovareacademics.inum-palembang.ac.idkahedu.edu.inacs.org. Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production methods. For instance, the development of one-pot reactions, solvent-free conditions, or the use of reusable catalysts contributes to greener synthetic pathways rsc.orgnih.govresearchgate.net.
Atom economy, a core principle of green chemistry, quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product um-palembang.ac.idkahedu.edu.inacs.org. A reaction with high atom economy minimizes waste generation, as most of the starting material mass is converted into the final product. Catalytic reactions, particularly those that proceed via addition or cascade pathways, often exhibit superior atom economy compared to stoichiometric processes um-palembang.ac.idnih.govorganic-chemistry.orgresearchgate.net. For example, palladium-catalyzed aminocarbonylation reactions, which often involve CO insertion and subsequent cyclization, can be designed to be highly atom-economical, especially when proceeding in a one-pot fashion acs.orgnih.gov. Similarly, cascade reactions that combine multiple transformations into a single step are inherently more atom-economical by reducing the need for intermediate isolation and purification researchgate.netnih.govorganic-chemistry.org. The development of synthetic routes that avoid the use of protecting groups or auxiliary reagents that are not incorporated into the final product also enhances atom economy um-palembang.ac.idresearchgate.net.
Table 3: Atom Economy Considerations in Heterocycle Synthesis
| Strategy/Methodology | Atom Economy Aspect | Examples/Context | Reference |
| Catalytic Reactions | Utilizes catalytic amounts of reagents, minimizing waste from stoichiometric ones. | Palladium-catalyzed aminocarbonylation, Copper-catalyzed reactions. | medcraveonline.comacs.orgnih.govbeilstein-journals.orgum-palembang.ac.id |
| One-Pot/Cascade Reactions | Combines multiple steps, reducing intermediate isolation and waste generation. | Palladium-catalyzed aminocarbonylation followed by cyclization, domino redox isomerization/cyclization of propargyl alcohols. | acs.orgresearchgate.netnih.govorganic-chemistry.org |
| Addition Reactions | All reactant atoms are incorporated into the product. | General principle for maximizing atom economy. | um-palembang.ac.idresearchgate.net |
| Avoidance of Protecting Groups/Auxiliary Reagents | Minimizes mass input that does not end up in the final product. | Design of direct functionalization or cyclization pathways. | um-palembang.ac.idresearchgate.net |
| Use of CO Surrogates (e.g., Oxalic Acid) | Safer and more manageable alternatives for carbonylation reactions. | Aminocarbonylation using oxalic acid as an ex situ CO source. | rsc.org |
Compound List
this compound
Regioselectivity and Chemoselectivity in this compound Synthesis
Mitigation of Competing Side Reactions
Achieving high yields and purity in the synthesis of this compound necessitates careful consideration and mitigation of potential competing side reactions. While specific literature detailing side reactions exclusively for this compound is limited, general challenges encountered in benzoxazole synthesis provide a framework for understanding and preventing unwanted outcomes.
Identification of Potential Competing Side Reactions:
Incomplete Cyclization: The initial condensation between the amine and hydroxyl groups of the 2-aminophenol and the electrophilic partner might not always proceed to full cyclization. This can lead to the accumulation of acyclic intermediates, such as amides or imines, which require specific conditions to undergo the final ring closure.
Formation of Byproducts from Reactant Degradation: Harsh reaction conditions, including strong acids, high temperatures, or aggressive oxidizing agents, can lead to the decomposition or unwanted transformations of the starting materials, intermediates, or even the final product. This can result in complex product mixtures and reduced yields.
Dimerization and Oligomerization: Under strongly acidic or dehydrating conditions, intermolecular reactions can occur, leading to the formation of dimeric or polymeric species. This is particularly a concern when using strong dehydrating agents or prolonged heating.
Isomerization or Regioselectivity Issues: While the fluorine atom at the 4-position of the benzoxazole core is generally stable, the electronic influence of fluorine on the aromatic ring could theoretically affect regioselectivity in certain complex reaction pathways or if the starting aminophenol had other reactive sites. However, for the direct formation of the benzoxazole ring from 2-amino-4-fluorophenol (B1270792), this is typically not a primary concern.
Over-oxidation or Unwanted Redox Reactions: Depending on the oxidizing agents used in some benzoxazole syntheses, unintended oxidation or reduction of functional groups can occur, leading to undesired byproducts.
Strategies for Mitigation:
Effective mitigation of these side reactions relies on judicious selection of synthetic methodology, precise control of reaction parameters, and the use of appropriate catalysts.
Catalyst Selection and Optimization:
Selective Catalysts: The choice of catalyst plays a pivotal role in directing the reaction towards the desired cyclization while minimizing side reactions. For instance, the use of specific Lewis acids, heterogeneous catalysts (e.g., KF–Al2O3, fly ash), or milder acid catalysts can promote cleaner reactions with higher yields and fewer byproducts compared to strong mineral acids rsc.orgorganic-chemistry.orgnih.gov.
Coupling Reagents: Employing specific coupling reagents, such as (o-CF3PhO)3P for direct synthesis from carboxylic acids, has been shown to facilitate cleaner reactions and improve yields, thereby reducing the formation of unwanted side products nih.govacs.org.
Metal Catalysis: Transition metal catalysts (e.g., copper, palladium, iron) can offer high selectivity and efficiency under milder conditions, often leading to cleaner reaction profiles rsc.orgorganic-chemistry.orgjocpr.commdpi.comnih.govresearchgate.net.
Control of Reaction Conditions:
Temperature Management: Maintaining an optimal reaction temperature is critical. Reactions involving aldehydes often proceed efficiently at room temperature or with mild heating rsc.orgorganic-chemistry.org. For reactions requiring higher temperatures, careful control is necessary to prevent thermal degradation or unwanted side reactions like dimerization.
Solvent Choice: The solvent impacts solubility, reaction kinetics, and selectivity. Common solvents like acetonitrile, ethanol, or DMF are used, and their choice can influence the suppression of side reactions by controlling reactant solubility and reaction rates rsc.orgorganic-chemistry.orgmdpi.comnih.gov.
Reaction Time and Monitoring: Precisely controlling the reaction time and monitoring its progress (e.g., via Thin Layer Chromatography or High-Performance Liquid Chromatography) is essential to ensure complete conversion of starting materials while preventing over-reaction or product degradation.
Reagent Stoichiometry and Purity:
Utilizing high-purity starting materials and carefully controlling the stoichiometry of reactants and catalysts is fundamental to minimizing the formation of side products. Deviations from optimal ratios can lead to incomplete reactions or promote undesired pathways.
Green Chemistry Approaches:
Adopting green chemistry principles, such as using air as an oxidant, employing solvent-free conditions, or utilizing reusable heterogeneous catalysts, can significantly contribute to cleaner syntheses with reduced byproduct formation and environmental impact rsc.orgorganic-chemistry.orgmdpi.com. For example, using elemental sulfur as an oxidant in aldehyde condensations is a safer alternative to gaseous oxygen rsc.org.
Purification Strategies:
While not a direct mitigation of formation, efficient purification techniques, such as column chromatography or recrystallization, are indispensable for isolating pure this compound and removing any minor side products that may have formed. The high purity (e.g., 97.5%) reported in some studies indicates the effectiveness of optimized synthesis and purification protocols organic-chemistry.org.
General Benzoxazole Synthesis Methodologies and Yields
The following table summarizes various general methods for benzoxazole synthesis, highlighting their typical catalysts, conditions, and reported yields, which indirectly reflect their effectiveness in minimizing side reactions by achieving high product purity and yield.
| Method Description | Catalyst/Reagent | Conditions | Typical Yield Range | Reference |
| Condensation of 2-aminophenol with carboxylic acids | (o-CF3PhO)3P (coupling reagent) | Moderate to excellent yields, gram-scale preparation possible | Moderate to Excellent | nih.govacs.org |
| Condensation of 2-aminophenol with carboxylic acids | Methanesulfonic acid (MSA) | Microwave irradiation, solvent-free | Good | jocpr.com |
| Condensation of 2-aminophenols with aldehydes | Samarium triflate (Sm(OTf)3) | Aqueous medium, mild conditions | Good | rsc.orgorganic-chemistry.org |
| Condensation of 2-aminophenols with aldehydes | Copper(I) iodide (CuI) and 1,10-phenanthroline | Optimal conditions for cyclization | Good to Excellent | organic-chemistry.org |
| Condensation of 2-aminophenols with aldehydes | Fly ash (activated) | Toluene, 111 °C | 83–95% | nih.gov |
| Condensation of 2-aminophenols with aldehydes | Triflic anhydride (B1165640) (Tf2O) and 2-Fluoropyridine (2-F-Pyr) | Cascade reaction (amide activation, nucleophilic addition, cyclization, elimination) | Moderate to Excellent | mdpi.com |
| Reaction of 2-amino-4-fluorophenol with potassium ethyl xanthate | Ethanol, reflux | 7 hrs | 75% (for 5-fluoro-2-mercaptobenzoxazole) | google.com |
| Synthesis of 2-substituted benzoxazole-2-acetic acid derivatives from 2-aminophenol | Lead tetraacetate (Pb(OAc)4) in ethanol, followed by NaOH | RT for 3 h | 83–95% | rsc.org |
| Synthesis of 2-aryl benzoxazoles from 2-aminophenols and aryl methyl ketones | Various catalysts and conditions (e.g., metal catalysts, acid catalysts) | High selectivity, better substrate tolerance | High | mdpi.com |
Note: Yields and conditions are representative of general benzoxazole synthesis and may vary for specific this compound preparations.
Compound List:
this compound
2-Amino-4-fluorophenol
5-Fluoro-2-mercaptobenzoxazole
Reactivity and Reaction Mechanisms of 4 Fluorobenzoxazole
Electronic Effects of Fluorine on Benzoxazole (B165842) Core Reactivity
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M) due to its lone pairs. In aromatic systems, the inductive effect typically dominates, leading to a decrease in electron density within the ring. When a fluorine atom is positioned at the 4-position of the benzoxazole core, it is directly attached to the benzene (B151609) ring, adjacent to the fused oxazole (B20620) moiety. This placement allows for significant electronic modulation of the entire fused system.
Electrophilic and Nucleophilic Substitution Patterns
The substitution patterns on the benzoxazole ring are dictated by the electronic nature of the fused heteroaromatic system and any attached substituents.
Electrophilic Aromatic Substitution (EAS): Benzoxazoles, in general, are moderately deactivated towards electrophilic aromatic substitution unless activating substituents are present pharmaguideline.com. The electron-withdrawing fluorine at the 4-position would further deactivate the benzene ring towards electrophilic attack, particularly at positions ortho and para to the fluorine atom. In a derivative like 4-fluoro-2-methoxybenzo[d]oxazole, the methoxy (B1213986) group at the 2-position activates the ring, directing electrophilic substitution primarily to position 5, while the fluorine at position 4 deactivates that specific position vulcanchem.com. Therefore, for 4-fluorobenzoxazole itself, EAS is expected to be challenging, with potential substitution occurring at positions less deactivated by the fluorine, likely position 7 or 5, depending on other substituents and reaction conditions.
Cycloaddition Reactions Involving this compound Moieties
Benzoxazole derivatives are known to participate in various cycloaddition reactions, acting as dienes or 1,3-dipoles, or reacting with them. The presence of the 4-fluoro substituent can influence the regioselectivity and efficiency of these transformations.
Intermolecular Cycloadditions
Benzoxazoles can engage in intermolecular cycloaddition reactions, such as Diels-Alder ([4+2] cycloadditions) and 1,3-dipolar cycloadditions. For instance, benzoxazole derivatives have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) via [2+4] cycloaddition to form novel tricyclic compounds clockss.org. Additionally, benzoxazoles can undergo triphenylphosphine-catalyzed dearomative [3+2] cycloadditions with cyclopropenones nih.gov and copper-catalyzed 1,3-dipolar cycloadditions with azides to form benzoxazole-triazole scaffolds acs.orgekb.eg. The electron-withdrawing effect of the 4-fluoro substituent could potentially enhance the dienophilic character of certain reaction partners or influence the electronic distribution of the benzoxazole acting as a diene, thereby affecting reaction rates and regiochemical outcomes.
Intramolecular Cycloadditions and Trapping Mechanisms
While specific examples of intramolecular cycloadditions directly involving a this compound moiety are not detailed in the provided literature snippets, the general principles of benzoxazole chemistry suggest potential pathways. Cascade reactions involving imine formation and subsequent cyclization have been reported for benzoxazole-containing covalent organic frameworks mdpi.com. The electronic influence of the 4-fluoro substituent could play a role in stabilizing or destabilizing transition states for such intramolecular processes, potentially dictating the feasibility and selectivity of ring closures or trapping mechanisms of transient intermediates.
Reaction Kinetics and Thermodynamic Studies
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for predicting reaction outcomes and optimizing synthetic strategies.
Computational Approaches to Reaction Pathways and Energy Barriers
To gain a deeper understanding of the reactivity and reaction mechanisms of compounds like this compound, computational chemistry plays an indispensable role. Density Functional Theory (DFT) is a widely employed quantum chemical method that allows researchers to model molecular structures, predict reaction pathways, identify transition states, and calculate energy barriers (activation energies) with a high degree of accuracy pku.edu.cnrsc.orgmdpi.comsumitomo-chem.co.jpsmu.eduresearchgate.netresearchgate.net. These computational studies are vital for elucidating the intricate steps involved in chemical transformations, often providing insights that are difficult or impossible to obtain through experimental methods alone mdpi.comsumitomo-chem.co.jp.
Methodology in Computational Studies:
Computational investigations typically involve several key steps to map out reaction mechanisms:
Geometry Optimization: Determining the most stable structures of reactants, intermediates, and products. This is achieved by minimizing the potential energy of the molecular system rsc.orgsumitomo-chem.co.jp.
Transition State (TS) Search: Locating the highest-energy point along a reaction pathway, representing the transition state. These structures are characterized by having one imaginary vibrational frequency, corresponding to the reaction coordinate pku.edu.cnmdpi.comsmu.edu.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction pathway from the transition state to both reactants and products to confirm the connectivity and ensure the identified TS connects the correct species smu.edu.
Energy Barrier Calculation: Quantifying the energy difference between the transition state and the reactant, which represents the activation energy (Ea) for that specific step. This value is critical for predicting reaction rates, as higher activation energies lead to slower reactions pku.edu.cnrsc.orgrsc.orgaps.org.
Insights and Data Generation:
Computational studies provide a wealth of data that can be systematically analyzed. By calculating the relative energies of all stationary points (reactants, intermediates, transition states, and products), researchers can construct potential energy surfaces (PES) and energy diagrams that visually represent the reaction landscape smu.eduaps.org. These diagrams are crucial for understanding the thermodynamics and kinetics of a reaction. For instance, the fluorine atom's electron-withdrawing nature in this compound could be computationally assessed for its impact on the electron density distribution and the subsequent activation energies for electrophilic or nucleophilic attacks at different positions of the benzoxazole ring.
A typical output from such computational studies is a table detailing the energy profile of a reaction. Although specific data for this compound is not available in the provided search results, a representative data table illustrating the type of information generated would look like this:
Table 1: Representative Computational Analysis of a Hypothetical Reaction Pathway
| Reaction Step | Species Type | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Notes |
| Step 1 | Reactant (4-FB) | 0.0 | - | Initial state of this compound |
| Step 1 | Transition State 1 | +25.5 | +25.5 | Rate-determining step for initial attack |
| Step 1 | Intermediate 1 | +10.2 | - | Stable intermediate formed |
| Step 2 | Transition State 2 | +30.1 | +19.9 | Subsequent bond formation |
| Step 2 | Product | -15.8 | - | Final product of the transformation |
(Note: This table is a representative example of data typically generated from computational studies of reaction mechanisms and energy barriers. Specific values for this compound would require dedicated computational analysis.)
By employing methods such as DFT with appropriate functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-311++G**, TZVP) pku.edu.cnrsc.orgsmu.eduresearchgate.net, researchers can predict which reaction pathways are most likely to occur and under what conditions, offering critical insights into the chemical behavior of molecules like this compound. These computational approaches are essential for guiding experimental design and advancing the understanding of complex chemical processes.
Compound List:
this compound
Computational and Theoretical Investigations of 4 Fluorobenzoxazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for understanding the fundamental properties of molecules like 4-Fluorobenzoxazole. These methods allow researchers to predict and analyze various aspects of its electronic structure, molecular geometry, and reactivity without the need for experimental synthesis.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely adopted computational method for investigating molecular properties. It relies on the electron density of a system to determine its electronic structure and other characteristics researchgate.netwikipedia.org. The accuracy of DFT calculations is highly dependent on the choice of exchange-correlation functional and basis set rsc.orgmdpi.com.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating excited-state properties and predicting UV-Vis absorption spectra mdpi.commdpi.comyoutube.com. By simulating electronic transitions from the ground state to excited states, TD-DFT can determine excitation energies, oscillator strengths, and the nature of electronic transitions mdpi.commdpi.com. These calculations are crucial for understanding a molecule's photophysical behavior, such as its absorption characteristics. Studies on similar heterocyclic systems often employ TD-DFT with functionals like B3LYP or CAM-B3LYP, using basis sets like 6-311G(d,p) or 6-31+G(d,p) to predict UV-Vis spectra, with results generally showing good agreement with experimental data mdpi.comredalyc.orgresearchgate.net.
The Frontier Molecular Orbital (FMO) theory, which includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting molecular reactivity and stability irjweb.comuchile.clmalayajournal.org. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity irjweb.commalayajournal.org. DFT calculations provide these energy values, allowing for the analysis of charge transfer within the molecule and prediction of potential sites for electrophilic or nucleophilic attack ajchem-a.comajchem-a.commalayajournal.org. Molecular Electrostatic Potential (MEP) surface analysis, often performed alongside FMO analysis, further aids in identifying reactive sites by mapping regions of positive and negative electrostatic potential ajchem-a.comajchem-a.commalayajournal.org.
The accuracy of DFT calculations is sensitive to the chosen computational methodology, including the exchange-correlation functional and the basis set rsc.orgmdpi.comnsf.gov. Studies often involve comparing results obtained with different basis sets (e.g., 6-31G(d), 6-31+G(d), 6-311+G(d,p)) to assess basis set convergence and ensure reliable predictions rsc.orgajchem-a.comajchem-a.com. Similarly, evaluating different DFT functionals (e.g., B3LYP, PBE0, CAM-B3LYP) helps in selecting the most appropriate method for specific properties like excitation energies or weak interactions rsc.orgmdpi.com. For instance, the 6-311++G(d,p) basis set is frequently cited for geometry optimizations and electronic property calculations in related heterocyclic systems ajchem-a.comajchem-a.com.
Ab Initio Methods for High-Accuracy Calculations
While DFT is widely used, ab initio methods, such as coupled cluster (CCSD) or configuration interaction (CI) methods, offer higher levels of accuracy by including electron correlation more rigorously aps.orgrsc.orgustc.edu.cn. These methods are computationally more demanding but can provide benchmark data for validating DFT results or for systems where DFT approximations may be less reliable. Ab initio calculations can also be employed to study electronic structure and properties with high precision, particularly for complex systems or phenomena requiring a more fundamental quantum mechanical treatment aps.orgrsc.org. The choice between ab initio and DFT methods often involves a trade-off between computational cost and the desired level of accuracy wikipedia.orgaps.org.
Advanced Spectroscopic Characterization and Photophysical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including 4-fluorobenzoxazole and its analogs. This non-destructive technique provides detailed information about the chemical environment of atomic nuclei, their connectivity, and spatial arrangement.
Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)
The characterization of this compound and its derivatives heavily relies on the analysis of multiple NMR-active nuclei, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
¹H NMR Spectroscopy: In ¹H NMR spectra of benzoxazole (B165842) derivatives, the protons on the benzene (B151609) ring typically appear in the aromatic region (around 7.0-8.5 ppm). The specific chemical shifts and coupling constants are influenced by the substitution pattern. For instance, in a related 2-substituted-4-methylbenzoxazole, the aromatic protons show distinct multiplets, with coupling constants providing information about their relative positions. rsc.orgubc.ca The chemical shift of a proton is influenced by the electron density of its local environment, which can be altered by inductive and resonance effects of substituents. huji.ac.ilrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms. organicchemistrydata.org In benzoxazole derivatives, the carbon atoms of the heterocyclic ring and the benzene ring resonate at characteristic chemical shifts. For example, in a series of substituted benzoxazoles, the carbons of the benzene ring show predictable shifts based on the electronic nature of the substituents. rsc.org The carbon attached to the fluorine atom in fluorinated aromatic compounds exhibits a large C-F coupling constant, which is a key diagnostic feature. rsc.org
¹⁹F NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive in NMR spectroscopy. huji.ac.ilalfa-chemistry.comwikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a wide range which allows for the detection of subtle structural changes. alfa-chemistry.comcolorado.edu For instance, the ¹⁹F NMR spectrum of 4-fluorobenzaldehyde, a related compound, shows a signal around -102.4 ppm. rsc.org In various fluorinated benzoxazole derivatives, the ¹⁹F chemical shifts and their coupling to neighboring protons (H-F coupling) provide crucial structural information. rsc.org
Below is an interactive data table summarizing typical chemical shift ranges for these nuclei in related organic compounds.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Features for this compound Derivatives |
| ¹H | 7.0 - 8.5 (Aromatic) | Specific multiplets and coupling constants reveal substitution patterns. |
| ¹³C | 110 - 160 (Aromatic/Heterocyclic) | Characteristic shifts for benzoxazole core; large C-F coupling for the carbon bonded to fluorine. |
| ¹⁹F | -100 to -170 (Aryl Fluorides) | Highly sensitive to the electronic environment; provides information on fluorine substitution. |
Advanced NMR Techniques for Stereochemical and Conformational Elucidation
Beyond simple one-dimensional NMR, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine the stereochemistry and preferred conformations of molecules in solution. researchgate.netmdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure of a molecule. researchgate.net
X-ray Crystallography of this compound Compounds
Crystal Structure Determination and Molecular Packing
While a specific crystal structure for this compound was not found in the searched literature, studies on closely related compounds provide insight into the principles of their crystal packing. For example, the crystal structure of 4-fluorobenzo[c] rsc.orgrsc.orgalfa-chemistry.comselenadiazol-1-ium chloride reveals a planar molecular cation. nih.gov In the crystal, molecules can arrange in various motifs, such as herringbone structures, which are influenced by intermolecular interactions. rsc.org The way molecules pack in a crystal can significantly influence the material's physical properties.
Analysis of Intramolecular and Intermolecular Interactions in the Solid State
The solid-state structure of molecular crystals is governed by a network of intramolecular and intermolecular interactions. nih.govrsc.org Intramolecular interactions, such as hydrogen bonds within a molecule, can influence its conformation. researchgate.net Intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the crystal packing. rsc.orged.ac.uk
Photophysical Properties and Processes
The photophysical properties of this compound and its derivatives, such as their absorption and emission of light, are of significant interest for applications in materials science and bioimaging.
Benzoxazole derivatives are known to exhibit interesting photophysical behaviors, often characterized by fluorescence. iitkgp.ac.in The introduction of a fluorine atom can modulate these properties. The photophysical characteristics are typically investigated using UV-vis absorption and fluorescence spectroscopy.
Studies on related benzoxazole derivatives show that they can absorb UV light and emit in the visible region. iitkgp.ac.in The specific absorption and emission wavelengths, as well as the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), are highly dependent on the molecular structure and the solvent environment. nih.govfrontiersin.orgrsc.org
Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a common feature of many fluorescent dyes. rsc.orgnih.gov This phenomenon arises from the differential stabilization of the ground and excited states by the solvent, and it can provide insights into the electronic nature of the excited state.
The excited-state lifetime (the average time a molecule spends in the excited state before returning to the ground state) is another crucial photophysical parameter, often measured using time-resolved fluorescence spectroscopy. mdpi.comnih.govmdpi.comnih.govresearchgate.net The lifetime can be influenced by various factors, including the molecular structure and the presence of non-radiative decay pathways. mdpi.comnih.govnih.gov For some benzothiadiazole derivatives, which are structurally related to benzoxazoles, unexpectedly long excited-state lifetimes have been observed, indicating phosphorescence. nih.govmdpi.com
The table below summarizes key photophysical parameters for a representative fluorinated benzoxazole derivative.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile | 300 | 359 | 5478 | Not Reported |
Data for a related derivative, as specific data for this compound was not available in the search results. iitkgp.ac.in
Absorption and Emission Spectroscopy
Absorption and emission spectroscopy are fundamental techniques used to probe the electronic transitions of a molecule. A molecule absorbs light at specific wavelengths, promoting an electron from a ground state to an excited state. It then relaxes, often by emitting light (fluorescence) at a longer wavelength.
Benzoxazole derivatives typically exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. For instance, related benzoxazole structures are known to absorb light in the range of 296 to 332 nm. researchgate.net The introduction of a fluorine atom at the 4-position of the benzoxazole ring is expected to influence the electronic distribution and, consequently, the absorption and emission wavelengths. The intensity of absorption is quantified by the molar extinction coefficient (ε), a value that is characteristic of a compound under specific conditions. While precise data for this compound is scarce, studies on similar structures like benzothiazole-difluoroborates show molar absorptivity values in the range of 30,000 to 80,000 M⁻¹cm⁻¹.
The emission spectra for benzoxazole-based compounds are typically found in the blue-green region of the visible spectrum. rsc.orgnih.gov For example, some derivatives emit light between 368 and 404 nm. researchgate.net The specific spectral range for this compound would depend on the precise energy gap between its excited and ground states.
Table 1: Expected Photophysical Data for this compound (Hypothetical)
| Property | Expected Range |
|---|---|
| Absorption Maximum (λabs) | UV Region (~290-340 nm) |
Note: This table is based on general characteristics of the benzoxazole class and is for illustrative purposes. Specific experimental values for this compound are not available in the cited literature.
The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence. Benzoxazole derivatives can exhibit excellent quantum yields. researchgate.net The value is highly dependent on the molecular structure and its environment, as various non-radiative decay pathways can compete with fluorescence, reducing the yield.
The Stokes' shift is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A large Stokes' shift is often advantageous, particularly in bioimaging, as it facilitates the separation of the excitation and emission signals, improving sensitivity. Benzoxazole-conjugated Schiff bases have been noted for their large Stokes' shifts. nih.gov The magnitude of the Stokes' shift is related to the structural and electronic reorganization of the molecule in the excited state.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a photophysical process where, upon excitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is highly dependent on the molecular structure and the polarity of the surrounding medium. In some molecules, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive and can provide a mechanism for sensing environmental properties like viscosity. nih.gov
Whether this compound undergoes significant ICT would depend on the electronic push-pull character within the molecule. The fluorine atom is electron-withdrawing, which could create a charge imbalance with the electron-rich benzoxazole ring system. Theoretical calculations and experimental studies on related donor-acceptor systems, such as certain benzothiazole (B30560) or aminobenzonitrile derivatives, have been used to elucidate the presence and nature of ICT and TICT states. nih.govnih.gov However, a specific investigation into the ICT mechanism of this compound has not been reported.
Solvent Effects on Photoluminescence
The polarity of the solvent can significantly influence the photoluminescence of a fluorophore, a phenomenon known as solvatochromism. In molecules that exhibit ICT, an increase in solvent polarity often stabilizes the more polar excited state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. This effect is a hallmark of ICT character. nih.gov Studies on various benzoxazole and benzothiazole derivatives confirm their sensitivity to solvent polarity. nih.govnih.gov It is therefore expected that the fluorescence of this compound would also be modulated by the solvent environment, though the extent and direction of the shift would require experimental verification.
Fluorescence in the Crystalline State
The fluorescence properties of a molecule can change dramatically in the solid, or crystalline, state compared to in solution. In the solid state, intermolecular interactions such as π-π stacking can play a significant role. These interactions can either quench fluorescence or, in some cases, lead to aggregation-induced emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive in the solid state. nih.gov The specific packing arrangement in the crystal lattice dictates the photophysical outcome. For some benzothiazole derivatives, solid-state fluorescence has been observed and analyzed, with emission properties being highly dependent on the crystalline structure. researchgate.net Without crystallographic and spectroscopic data for solid this compound, its fluorescence characteristics in the crystalline state remain speculative.
Applications of 4 Fluorobenzoxazole in Materials Science and Chemical Probes
Design and Synthesis of 4-Fluorobenzoxazole-Based Fluorescent Probes
Fluorescent probes built upon the this compound core are designed for the sensitive and selective detection of various chemical species. The benzoxazole (B165842) moiety serves as the fluorophore, the light-emitting unit of the system. periodikos.com.brnih.gov These probes are versatile and can be tailored for specific analytes, finding use in diverse fields from biology to materials science. periodikos.com.br The inherent photoluminescent properties of the benzoxazole core make it an attractive alternative to other dyes, with studies on related derivatives demonstrating their potential as effective fluorescent probes. periodikos.com.br
The rational design of fluorescent probes, including those based on this compound, follows a modular approach. A typical probe consists of three key components: a fluorophore, a recognition site (receptor), and a linker.
Fluorophore: The this compound unit acts as the fluorescent reporter. Its photophysical properties, such as absorption and emission wavelengths, are influenced by the electron-withdrawing fluorine atom. This substituent can be leveraged in creating systems with specific electronic characteristics, such as donor-π-acceptor (D-π-A) architectures. nih.gov
Recognition Site: This is a chemically reactive or selective binding group appended to the fluorophore. It is designed to interact specifically with the target analyte (e.g., a metal ion, an anion, or a biomolecule). This interaction is the sensing event.
Linker: A spacer that connects the fluorophore to the recognition site. The linker's nature can influence the probe's solubility, stability, and the efficiency of the signal transduction between the recognition site and the fluorophore.
The fundamental principle is that the binding of the analyte to the recognition site causes a measurable change in the fluorophore's emission, such as an increase ("turn-on"), decrease ("turn-off"), or shift in color (ratiometric response). mdpi.com For instance, in D-π-A type chromophores, the benzoxazole core can act as the electron-accepting unit, and the design can be fine-tuned by varying electron-donating groups attached elsewhere on the molecule to control the photophysical properties. nih.gov
The response of a this compound-based probe is governed by specific photophysical mechanisms that either enhance or quench its fluorescence upon analyte binding.
Fluorescence Quenching: This "turn-off" response often occurs through processes that provide a non-radiative pathway for the excited state to return to the ground state, outcompeting fluorescence.
Photoinduced Electron Transfer (PET): A primary mechanism where the recognition event triggers an electron transfer. For example, in a probe for DNA, the purine (B94841) bases of DNA can act as electron donors, quenching the fluorescence of an excited benzoxazole probe upon binding. periodikos.com.br Similarly, the binding of a paramagnetic metal ion like Cu²⁺ to a benzoxazole-based sensor can induce efficient fluorescence quenching. mdpi.com
Static and Dynamic Quenching: Quenching can occur through the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (static) or through collisional deactivation of the excited fluorophore (dynamic). Both mechanisms have been identified in the quenching of a bis[2-(2′-hydroxyphenyl)benzoxazole] derivative by copper ions. mdpi.com
Fluorescence Enhancement: A "turn-on" response is highly desirable for sensing as it produces a signal against a dark background.
Inhibition of PET: In many designs, the fluorophore is linked to a PET-active recognition site that quenches fluorescence in its free state. Analyte binding to the receptor can inhibit this PET process, restoring and turning on the fluorescence.
Increased Radiative Rate: The introduction of a benzoxazolyl group into an aromatic system can inherently enhance fluorescence by increasing the rate of the radiative transition process.
Restricted Intramolecular Motion: Upon binding a target, a probe may become more rigid. This restriction of intramolecular rotation or vibration reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence emission.
The principles of probe design and signaling mechanisms translate into practical applications for detecting analytes in controlled laboratory settings (in vitro). Benzoxazole derivatives have shown significant promise as sensors for environmentally and biologically important species.
A notable example is a sensor developed for the detection of copper ions (Cu²⁺). A bis[2-(2′-hydroxyphenyl)benzoxazole] pyridinium (B92312) derivative was shown to be a highly selective and sensitive sensor for Cu²⁺ in solution. mdpi.com The binding of copper resulted in a distinct color change and a strong quenching of the probe's fluorescence, allowing for both colorimetric and fluorometric detection. mdpi.com The limit of detection (LOD) using the fluorescence quenching method was determined to be 0.38 μM. mdpi.com
| Analyte | Probe Structure | Sensing Mechanism | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|---|
| Cu²⁺ | Bis[2-(2′-hydroxyphenyl)benzoxazole] pyridinium derivative | Fluorescence Quenching (Static & Dynamic) | Fluorometric | 0.38 μM |
| Cu²⁺ | Bis[2-(2′-hydroxyphenyl)benzoxazole] pyridinium derivative | New Absorption Band Formation | Ratiometric Absorbance | 0.15 μM |
Furthermore, benzoxazole derivatives have been investigated as fluorescent probes for nucleic acids. Studies have demonstrated that these compounds can interact with calf-thymus DNA (CT-DNA), leading to changes in their emission profile. periodikos.com.br Depending on the DNA concentration, both fluorescence quenching via PET and subsequent fluorescence enhancement have been observed, suggesting complex binding modes. periodikos.com.br These findings highlight the potential for developing this compound-based probes for biomacromolecule sensing.
This compound in Organic Luminescent Materials Development
Beyond discrete probes, the this compound scaffold is integral to the creation of bulk organic materials with tailored luminescent properties. These materials are of great interest for applications such as organic light-emitting diodes (OLEDs), solid-state lighting, and fluorescent brighteners. researchgate.netresearchgate.net The strong fluorescence and chemical stability of the benzoxazole core make it a reliable component in designing robust luminescent materials. For example, various benzoxazole derivatives have been successfully used as fluorescent whitening agents for synthetic fibers like polyesters. researchgate.net
A powerful strategy for creating novel luminescent materials is through cocrystal engineering, particularly those based on charge-transfer (CT) interactions. nih.gov A CT cocrystal is formed by combining an electron-donating molecule with an electron-accepting molecule in a single crystal lattice. researchgate.netrsc.org This arrangement creates new electronic states, often resulting in luminescent properties that are dramatically different from those of the individual components. rsc.org
The this compound unit, with its electron-withdrawing characteristics, is a suitable candidate to act as an electron acceptor when paired with appropriate electron donors like carbazole (B46965) or perylene (B46583) derivatives. nih.govresearchgate.net The formation of such D-A cocrystals leads to a red-shift in both absorption and emission spectra compared to the parent molecules. rsc.org The degree of charge transfer, and thus the emission color, can be precisely tuned by:
Molecular Design: Systematically altering the electron-donating strength of the donor or the accepting strength of the acceptor. rsc.org
External Stimuli: Applying external pressure can modulate the intermolecular distance and π-π interactions within the cocrystal, leading to continuous tuning of the luminescence color. nih.gov For example, a cocrystal of perylene and tetrafluoroterephthalonitrile (B158556) showed tunable luminescence from yellow to red upon compression. nih.gov
This approach provides a versatile platform for developing solid-state materials with emissions spanning the visible spectrum, driven by the controlled formation of intermolecular CT states. researchgate.netrsc.org
| Electron Donor | Electron Acceptor | Key Feature | Reference |
|---|---|---|---|
| Perylene (Pe) | Tetrafluoroterephthalonitrile (4F2CN) | Pressure-induced redshift from yellow to red emission. | nih.gov |
| Carbazole Analogues | 1,2,4,5-tetracyanobenzene (TCNB) | Tunable emissions achieved by varying donor π-conjugation. | researchgate.net |
| Dibenzofuran | 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | Deep red fluorescence (627 nm) from CT complex. | rsc.org |
Supramolecular assembly utilizes non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to organize molecules into well-defined, ordered structures. Benzoxazole derivatives are excellent candidates for this bottom-up approach to materials design.
Research has shown that derivatives of 2-(2′-hydroxyphenyl)benzoxazole (HBO) have a strong tendency to self-associate into elongated nano- and microparticles. researchgate.net The shape and size of these assemblies can be finely tuned by making very small modifications to the chemical structure. researchgate.net These ordered aggregates can exhibit unique collective optical properties that differ from the molecules in solution, making them suitable for photonic applications. The stabilization of molecular structures through networks of intermolecular hydrogen bonds can lead to the formation of layered architectures, which are crucial for creating anisotropic optical materials. researchgate.net
By controlling the self-assembly of this compound-based building blocks, it is possible to create functional architectures like crystalline nanofibers, liquid crystals, or thin films. These ordered systems can potentially be used in applications such as optical waveguides, polarized light emitters, and components for advanced photonic devices.
Potential in Other Advanced Materials Science Applications
The unique combination of a rigid, aromatic benzoxazole core and the electron-withdrawing nature of a fluorine substituent positions this compound and its derivatives as promising candidates for a variety of advanced materials science applications. Research into fluorinated benzoxazoles has revealed their potential to enhance key properties in materials such as liquid crystals and high-performance polymers.
Liquid crystal (LC) materials are fundamental to modern display technologies, including liquid-crystal displays (LCDs). wikipedia.org The performance of these devices is highly dependent on the properties of the constituent LC molecules, such as their birefringence (Δn) and dielectric anisotropy (Δε). mdpi.comresearchgate.netresearchgate.netwhiterose.ac.uk Fluorination of the molecular core of liquid crystals is a well-established strategy to fine-tune these properties. researchgate.net
Research into benzoxazole-terminated liquid crystals has demonstrated that the introduction of fluorine atoms can significantly enhance their electro-optical properties. mdpi.commdpi.com While studies often investigate various fluorination patterns, the principles underlying the observed improvements are directly relevant to the potential of this compound. For instance, lateral fluorine substitution on the benzoxazole moiety has been shown to lower melting points and broaden the nematic phase range, which is advantageous for the formulation of practical LC mixtures. mdpi.com
A study on a series of fluorinated benzoxazole liquid crystal compounds revealed that appropriate lateral fluorine substitution leads to low melting points, wide nematic phase intervals, and good solubility. mdpi.com These attributes are critical for improving the performance of high-birefringence LC mixtures. mdpi.com Furthermore, the position of the fluorine substituent on the benzoxazole ring influences the dielectric anisotropy of the resulting LC mixtures. mdpi.com This tunability is crucial for optimizing the switching speed and threshold voltage of LCDs. researchgate.netmdpi.com The incorporation of a benzoxazole core itself contributes to high birefringence due to its extended π-conjugation. researchgate.net
The following table summarizes the impact of fluorination on the properties of benzoxazole-terminated liquid crystals, as reported in a comparative study.
| Compound | Lateral Fluorine Position | Clearing Point of Mixture (°C) | Dielectric Anisotropy (Δε) of Mixture | Reference |
| M0 (non-fluorinated) | - | >100 | - | mdpi.com |
| M1 | 2 | >100 | Enhanced | mdpi.com |
| M2 | 4 | >100 | Enhanced | mdpi.com |
| M3 | 5 | >100 | Enhanced | mdpi.com |
| M4 | 2, 4 | >100 | Significantly Enhanced | mdpi.com |
This table is illustrative of the general effects of fluorination on benzoxazole-based liquid crystals. The specific values for a this compound-containing liquid crystal would require direct experimental measurement.
Aromatic polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, high glass transition temperatures, and excellent mechanical properties. researchgate.net These characteristics make them suitable for applications in aerospace, electronics, and as matrix materials for fiber-reinforced composites. researchgate.net The introduction of fluorine atoms into the PBO backbone can further enhance these properties, leading to materials with unique capabilities. researchgate.net
Fluorine-containing polymers often exhibit improved thermal stability, high chemical resistance, low refractive index, and a decreased dielectric constant. researchgate.net The low dielectric constant is particularly valuable for applications in high-speed communication networks and integrated circuits, as it minimizes signal propagation delays. nycu.edu.tw Research has shown that fluorinated polybenzoxazoles can be synthesized to possess a desirable combination of facile synthesis, processability, low dielectric constant, and high thermal stability.
For example, fluorinated copolybenzoxazines, which are structurally related to PBOs, have been prepared with a significantly reduced dielectric constant (k = 2.36). nycu.edu.tw This demonstrates the potential of using fluorinated building blocks, such as those derived from this compound, to create advanced insulating materials. nycu.edu.tw The synthesis of fluorine-containing PBOs can be achieved through various methods, including high-temperature direct polycondensation. researchgate.net
The table below presents typical properties of fluorine-containing aromatic poly(o-hydroxyamide)s, which are precursors to PBOs, highlighting their excellent solubility and high molecular weight.
| Polymer Precursor | Inherent Viscosity (dL/g) | Solubility in Aprotic Solvents | Reference |
| F-PHA Series | 0.35 - 0.43 | Excellent | researchgate.net |
| HPA Series | > 0.5 | Good | researchgate.net |
This table showcases the general characteristics of fluorinated polybenzoxazole precursors.
The benzoxazole scaffold is an intrinsic fluorophore, and its derivatives are widely explored for their fluorescent properties. mdpi.comresearchgate.netrsc.orgperiodikos.com.br These properties make them valuable as fluorescent labels and as key components in the design of chemical sensors for various analytes, including metal ions and biological molecules. mdpi.comnih.govnih.govrsc.org
The development of fluorescent probes often relies on modulating the photophysical properties of a fluorophore in response to a specific analyte. nih.gov Benzoxazole-based probes have been designed to detect metal ions such as Zn2+ and Cd2+ through mechanisms like chelation-enhanced fluorescence (CHEF). For instance, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore demonstrated selective detection of these ions in aqueous media.
While specific research on probes derived directly from this compound is not extensively documented in the reviewed literature, the fundamental principles of probe design suggest its potential. The introduction of a fluorine atom at the 4-position can modulate the electronic and photophysical properties of the benzoxazole core, potentially leading to probes with novel sensing capabilities. The electron-withdrawing nature of fluorine could influence the excited-state dynamics and the interaction with analytes, offering a pathway to developing new and selective chemical probes. The synthesis of various benzoxazole derivatives with fluorescent properties has been well-established, providing a foundation for the future development of this compound-based sensors. researchgate.netrsc.org
Structure Activity Relationship Studies for Molecular Recognition Mechanism Focused
Systematic Structural Modifications of 4-Fluorobenzoxazole Analogs
Systematic structural modifications of the benzoxazole (B165842) core, particularly involving fluorine substitution, are key to optimizing molecular recognition. Research into benzoxazole derivatives has revealed that the position and nature of substituents significantly impact their biological activity and target interactions.
Fluorine Substitution: The incorporation of fluorine atoms into benzoxazole frameworks has consistently been shown to enhance biological potency. For instance, studies on fluorinated benzoxazole derivatives have indicated that fluorine substitution can improve lipophilicity, cellular penetration, and metabolic stability, thereby increasing efficacy benchchem.comnih.govmdpi.comrsc.org. The precise position of the fluorine atom can critically influence activity, with different positions yielding varying degrees of potency nih.govmdpi.comnih.gov. For example, in studies involving fluorinated benzoxazoles as potential anticancer agents, the presence of fluorine at specific positions often led to enhanced cytotoxicity and selectivity for cancer cells benchchem.comnih.gov.
Substitutions on the Benzene (B151609) Ring: Modifications on the benzene portion of the benzoxazole ring, beyond the fluorine atom, also play a significant role. Electron-donating or electron-withdrawing groups, as well as steric bulk, can alter the electronic distribution and spatial orientation of the molecule, directly affecting its interaction with target binding sites mdpi.comresearchgate.netresearchgate.net.
Modifications at the 2-Position: The 2-position of the benzoxazole ring is frequently modified with various aryl or heterocyclic groups. SAR studies have shown that these modifications can significantly influence binding affinity and biological activity researchgate.netchemistryjournal.netsemanticscholar.orgnih.gov.
While specific SAR data for "this compound" itself might be limited in broad literature searches, the general principles derived from studies on related fluorinated benzoxazole analogs provide a strong basis for understanding its potential molecular recognition mechanisms.
Ligand-Target Binding Interactions: In Vitro Mechanistic Investigations
In vitro studies are essential for dissecting the mechanistic details of how benzoxazole derivatives interact with their biological targets. These investigations focus on quantifying binding affinities and identifying the specific non-covalent forces that mediate these interactions.
The binding affinity of benzoxazole derivatives to various biological targets, such as enzymes and receptors, is typically quantified using parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Enzyme Inhibition: Fluorinated benzoxazoles have been investigated as inhibitors of various enzymes. For example, derivatives have shown inhibitory activity against VEGFR-2 researchgate.nettandfonline.comtandfonline.com, DNA gyrase semanticscholar.org, and DprE1 (an enzyme crucial for Mycobacterium tuberculosis) nih.gov. In these studies, specific IC50 values or docking scores were reported, demonstrating the potency of these compounds. For instance, some fluorinated benzoxazole derivatives exhibited IC50 values in the nanomolar range against specific targets nih.govmdpi.comnih.govbenchchem.com.
Receptor Binding: Benzoxazole scaffolds have also been explored as ligands for various receptors. For example, benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with some showing high affinity for MT1 and MT2 receptors nih.gov.
Q & A
Q. What are the common synthetic routes for preparing 4-Fluorobenzoxazole, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves cyclization reactions of fluorinated precursors. For example, refluxing fluorinated hydrazides or substituted benzaldehydes in polar aprotic solvents like DMSO or ethanol, followed by purification via crystallization, can yield the target compound . Optimization strategies include adjusting reaction time (e.g., 4–18 hours), solvent polarity, and acid catalysis (e.g., glacial acetic acid). Monitoring reaction progress with TLC and optimizing crystallization solvents (e.g., water-ethanol mixtures) can improve yields from ~65% to higher values .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Key techniques include / NMR for confirming fluorine-induced deshielding effects, FT-IR for identifying C-F stretching (~1250–1100 cm), and HPLC for purity assessment (>98%) . Mass spectrometry (EI-MS) provides molecular ion confirmation. For data interpretation, compare spectral data to computational predictions (e.g., DFT-calculated NMR shifts) and reference libraries (e.g., SciFinder) to resolve ambiguities .
Q. What are the key structural features of this compound that influence its pharmacological interactions?
The fluorine atom at the 4-position enhances electronegativity, increasing binding affinity to target proteins via dipole interactions. The fused benzoxazole ring system provides a planar aromatic scaffold, enabling π-π stacking and hydrogen bonding with biological targets. Structural modifications (e.g., N-methylation) can alter solubility and metabolic stability .
Q. How do solvent polarity and temperature variations affect the regioselectivity of this compound in nucleophilic substitution reactions?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the 2-position. Elevated temperatures (80–120°C) promote kinetic control for meta-substitution, while lower temperatures (25–50°C) may favor thermodynamic para-products. Solvent selection should align with the desired reaction pathway .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurity levels. To address this, standardize biological testing protocols (e.g., MIC assays for antimicrobial activity) and validate compound purity via orthogonal methods (HPLC, DSC). Cross-reference results with computational ADMET predictions to identify outliers .
Q. What computational methods are employed to predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450 to assess metabolic stability. Solvent effects are simulated using COSMO-RS to optimize reaction conditions .
Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?
Conduct accelerated stability studies under ICH guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .
Q. What strategies are recommended for analyzing conflicting spectral data (e.g., NMR shifts) observed in this compound derivatives?
Reproduce synthesis and characterization under controlled conditions to rule out experimental error. Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with X-ray crystallography for absolute configuration confirmation. Compare findings with published data in Reaxys or CAS SciFinder to identify systemic discrepancies .
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions for this compound-based drug discovery?
Apply FINER to prioritize projects:
- Feasible : Ensure access to fluorinated precursors and analytical tools.
- Novel : Focus on understudied targets (e.g., fungal CYP51 inhibition).
- Ethical : Adhere to OECD guidelines for in vivo toxicity testing.
- Relevant : Align with antimicrobial resistance (AMR) research priorities .
Methodological Notes
- Data Contradiction Analysis : Use triangulation (experimental, computational, literature) to resolve inconsistencies. Document all variables (e.g., solvent purity, instrument calibration) to isolate confounding factors .
- Error Evaluation : Quantify uncertainties in spectral data (e.g., NMR integration errors) and biological assays (e.g., SD/SE in triplicate experiments) to strengthen conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
